molecular formula C16H18N2O4 B11280338 2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide

2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide

Cat. No.: B11280338
M. Wt: 302.32 g/mol
InChI Key: JSPYXAUNCTYQDE-UHFFFAOYSA-N
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Description

2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide is an organic compound that features a furan ring, an amide group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide typically involves the reaction of furan-2-ylmethylamine with 2-bromo-N-(4-methylphenyl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amide group can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, amide group, and phenyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-(4-methylanilino)-2-oxoethoxy]acetamide

InChI

InChI=1S/C16H18N2O4/c1-12-4-6-13(7-5-12)18-16(20)11-21-10-15(19)17-9-14-3-2-8-22-14/h2-8H,9-11H2,1H3,(H,17,19)(H,18,20)

InChI Key

JSPYXAUNCTYQDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COCC(=O)NCC2=CC=CO2

Origin of Product

United States

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